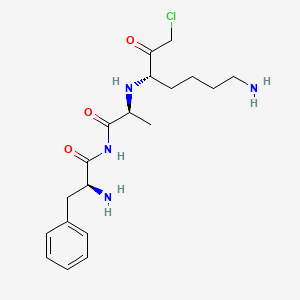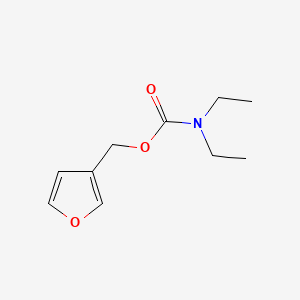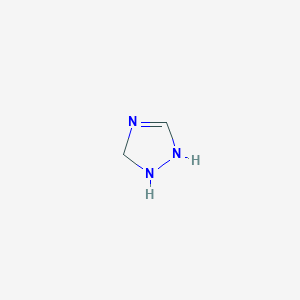
2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate
Vue d'ensemble
Description
2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, also known as naphthol as-D chloroacetate, belongs to the class of organic compounds known as naphthalene-2-carboxanilides . These are naphthalene-2-carboxamides, where the carboxamide group is substituted with an aniline .
Molecular Structure Analysis
The molecular formula of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is C20H16ClNO3. The molecular weight is 353.8 g/mol.Physical And Chemical Properties Analysis
The molecular formula of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is C20H16ClNO3. The molecular weight is 353.8 g/mol.Applications De Recherche Scientifique
Granulocyte Sorting
“Naphthol AS-D chloroacetate esterase (NAS-DCE)” and pH can be simultaneously detected, which is an effective way to separate different granulocytes. This is of great significance for the analysis of blood. A series of fluorescent small molecules (HBT-ASDs) were designed, whose ESIPT process could be logically regulated by NAS-DCE and pH .
Hematology and Histology
“Naphthol AS-D Chloroacetate” is used in hematology stains and is suitable for in vitro diagnostic use . It is also used in Sigma Procedure 91C for the demonstration of specific esterase in blood, bone marrow films, tissue touch preparations, cytocentrifuge preparations, and paraffin tissue sections .
Chemosensors for Cyanide Ions
Two novel chemosensors, IF-1 and IF-2 based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives have shown selective sensing of CN− ions. IF-2 exhibited exclusive binding with CN− ions that is further confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .
Alzheimer’s Disease Drug Candidate
“Naphthalen-2-yl 3,5-Dinitrobenzoate”, a naphthalene derivative, has been identified with promising binding with acetylcholinesterase enzyme (AChE), which is a key enzyme involved in Alzheimer’s disease .
Synthesis of Aromatic Ketones
Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting .
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
The compound “naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate” was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate (1) as a dipole and 2-naphthyl propiolate as a dipolarophile (2) .
Safety and Hazards
According to the safety data sheet, 2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mécanisme D'action
Target of Action
Naphthol AS-D chloroacetate, also known as 3-Hydroxy-2-naphthoic-o-toluidide chloroacetate or 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, primarily targets esterases in human neutrophil leukocytes . These esterases play a crucial role in the hydrolysis of esters, a type of chemical compound found widely in nature.
Mode of Action
The compound is enzymatically hydrolyzed by “specific esterase,” liberating a free naphthol compound . This free naphthol then couples with a diazonium compound, forming highly colored deposits at sites of enzyme activity . This interaction allows for the cytochemical localization of esterase activity .
Biochemical Pathways
The hydrolysis of Naphthol AS-D chloroacetate by specific esterase is a key step in the biochemical pathway that leads to the formation of these colored deposits . This process is part of a larger biochemical pathway involved in the metabolism of esters.
Result of Action
The result of Naphthol AS-D chloroacetate’s action is the formation of colored deposits at sites of specific esterase activity . This allows for the visualization of these enzymes, which can be particularly useful in research and diagnostic settings .
Action Environment
The action of Naphthol AS-D chloroacetate is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the efficiency of the hydrolysis process . Additionally, the compound’s stability may be affected by factors such as light and humidity.
Propriétés
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKYSCWHDVMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956687 | |
| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate | |
CAS RN |
35245-26-2 | |
| Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthol AS-D chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)




![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)




